molecular formula C3H6BBrF3K B1408880 Potassium (3-bromopropyl)trifluoroborate CAS No. 1262538-15-7

Potassium (3-bromopropyl)trifluoroborate

Cat. No.: B1408880
CAS No.: 1262538-15-7
M. Wt: 228.89 g/mol
InChI Key: DLSVNRYSLBYDQB-UHFFFAOYSA-N
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Description

Potassium (3-bromopropyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium (3-bromopropyl)trifluoroborate typically involves the reaction of 3-bromopropylboronic acid with potassium bifluoride. The reaction proceeds under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:

3-bromopropylboronic acid+potassium bifluoridepotassium (3-bromopropyl)trifluoroborate\text{3-bromopropylboronic acid} + \text{potassium bifluoride} \rightarrow \text{this compound} 3-bromopropylboronic acid+potassium bifluoride→potassium (3-bromopropyl)trifluoroborate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as crystallization, helps in achieving the desired quality .

Chemical Reactions Analysis

Types of Reactions

Potassium (3-bromopropyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while in nucleophilic substitution, the product is a substituted propyl derivative .

Mechanism of Action

The mechanism of action of potassium (3-bromopropyl)trifluoroborate in chemical reactions involves the formation of a boron-carbon bond, which is facilitated by the trifluoroborate group. In Suzuki-Miyaura coupling, the compound acts as a nucleophilic partner, transferring the 3-bromopropyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the electrophilic partner .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-chloropropyl)trifluoroborate
  • Potassium (3-iodopropyl)trifluoroborate
  • Potassium (3-fluoropropyl)trifluoroborate

Uniqueness

Potassium (3-bromopropyl)trifluoroborate is unique due to its specific reactivity and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile reagent in various chemical reactions. In comparison, the chloride and iodide analogs may have different reactivity profiles, with iodides being more reactive and chlorides being less reactive .

Properties

IUPAC Name

potassium;3-bromopropyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSVNRYSLBYDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCCBr)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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